molecular formula C12H19NO2 B8337222 6-Hexyloxy-2-hydroxymethylpyridine

6-Hexyloxy-2-hydroxymethylpyridine

Cat. No.: B8337222
M. Wt: 209.28 g/mol
InChI Key: SZLZRYHCUTVLSM-UHFFFAOYSA-N
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Description

6-Hexyloxy-2-hydroxymethylpyridine is a pyridine derivative substituted with a hexyloxy (-O-C₆H₁₃) group at position 6 and a hydroxymethyl (-CH₂OH) group at position 2.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

(6-hexoxypyridin-2-yl)methanol

InChI

InChI=1S/C12H19NO2/c1-2-3-4-5-9-15-12-8-6-7-11(10-14)13-12/h6-8,14H,2-5,9-10H2,1H3

InChI Key

SZLZRYHCUTVLSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC(=N1)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

(6-Bromo-5-methoxypyridin-2-yl)methanol (CAS 905562-91-6)
  • Structure : Bromo (Br) at position 6, methoxy (-OCH₃) at position 5, and hydroxymethyl (-CH₂OH) at position 2.
  • Molecular Weight : 218.05 g/mol .
  • Key Differences :
    • The bromo group enhances electrophilic substitution reactivity compared to the hexyloxy group in the target compound.
    • Methoxy at position 5 introduces steric and electronic effects distinct from the hexyloxy chain at position 4.
  • Applications : Likely used in cross-coupling reactions due to bromo's role as a leaving group .
6-Methylpyridin-2-ol (CAS 3279-76-3)
  • Structure : Methyl (-CH₃) at position 6 and hydroxyl (-OH) at position 2.
  • Key Differences: The hydroxyl group increases acidity (pKa ~4–5 for pyridinols) compared to the hydroxymethyl group, which is less acidic but more flexible. Methyl substitution reduces lipophilicity relative to hexyloxy, limiting membrane permeability .
2-Hydrazinyl-6-methylpyridine (CAS 5315-24-2)
  • Structure : Hydrazinyl (-NHNH₂) at position 2 and methyl (-CH₃) at position 5.
  • Key Differences :
    • The hydrazinyl group is highly nucleophilic, enabling condensation reactions (e.g., Schiff base formation), unlike the hydroxymethyl group.
    • Methyl at position 6 lacks the steric bulk of hexyloxy, influencing binding interactions in coordination chemistry .
6-Methoxy-2-methylpyridin-3-amine (Similarity: 0.82)
  • Structure : Methoxy (-OCH₃) at position 6 and amine (-NH₂) at position 3.
  • Key Differences :
    • Amine groups enhance basicity and participation in hydrogen bonding, contrasting with hydroxymethyl's neutral polarity.
    • Methoxy’s electron-donating effect differs from hexyloxy’s lipophilic character .

Physical and Chemical Property Trends

Compound Key Substituents Lipophilicity (Predicted) Solubility (Inferred) Reactivity Highlights
6-Hexyloxy-2-hydroxymethylpyridine 6-hexyloxy, 2-hydroxymethyl High Moderate in organic solvents Stable ether linkage, H-bonding
(6-Bromo-5-methoxypyridin-2-yl)methanol 6-Br, 5-OCH₃, 2-CH₂OH Moderate Polar aprotic solvents Bromo substitution reactions
6-Methylpyridin-2-ol 6-CH₃, 2-OH Low Aqueous/organic mixes Acidic hydroxyl group
2-Hydrazinyl-6-methylpyridine 2-NHNH₂, 6-CH₃ Low Polar solvents Nucleophilic hydrazine

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